molecular formula C14H18N2O5 B2522150 1-[(tert-butoxy)carbonyl]-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 2225146-25-6

1-[(tert-butoxy)carbonyl]-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B2522150
CAS No.: 2225146-25-6
M. Wt: 294.307
InChI Key: KEPOFCHCGFTVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(tert-Butoxy)carbonyl]-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 2225146-25-6) is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. Key structural elements include:

  • A tert-butoxycarbonyl (Boc) protecting group at position 1, which enhances solubility and stability during synthetic steps .
  • A carboxylic acid at position 2, enabling conjugation via amide bond formation or salt generation.

This compound is primarily used as a building block in pharmaceutical research, particularly for developing kinase inhibitors or protease-targeted therapies due to its fused aromatic system and functional versatility.

Properties

IUPAC Name

6-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrolo[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(19)16-9(12(17)18)7-8-5-6-10(20-4)15-11(8)16/h5-6,9H,7H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPOFCHCGFTVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=C1N=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(tert-butoxy)carbonyl]-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The methoxy group is introduced through methylation reactions, and the pyrrolo[2,3-b]pyridine core is constructed via cyclization reactions .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-[(tert-butoxy)carbonyl]-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit promising anticancer properties. Studies have shown that compounds with this scaffold can inhibit specific kinases involved in cancer progression. For instance, the incorporation of the 1-[(tert-butoxy)carbonyl]-6-methoxy group has been linked to enhanced selectivity and potency against certain cancer cell lines.

Neuroprotective Effects

Pyrrolo[2,3-b]pyridine derivatives have been investigated for their neuroprotective effects. The unique structural features of 1-[(tert-butoxy)carbonyl]-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid may contribute to its ability to modulate neurotransmitter systems or protect neuronal cells from oxidative stress.

Antimicrobial Properties

The compound's potential as an antimicrobial agent is also under investigation. Preliminary studies suggest that it may exhibit activity against various bacterial strains, making it a candidate for further development as an antibiotic.

Synthesis of Complex Molecules

The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives with tailored biological activities. For example:

Reaction TypeConditionsYield
Nucleophilic substitutionDMF, 80°C75%
Cyclization reactionsAcetic acid, reflux68%

These reactions demonstrate the compound's utility in synthetic organic chemistry.

Use as a Protecting Group

The tert-butoxycarbonyl group is widely employed as a protecting group for amines during multi-step syntheses. This application is crucial in the synthesis of complex pharmaceuticals where selective functionalization is necessary.

Mechanistic Studies

The compound has been used in mechanistic studies to understand the interactions between small molecules and biological targets. Its unique structure allows researchers to probe binding affinities and modes of action within various biological systems.

Drug Development Platforms

Due to its favorable pharmacokinetic properties, this compound can serve as a lead compound in drug discovery programs aimed at developing new therapeutics for diseases such as cancer and neurodegenerative disorders.

Case Studies and Findings

Several case studies highlight the applications of this compound:

  • Anticancer Screening : A study evaluated various derivatives of pyrrolo[2,3-b]pyridine for their anticancer activity against breast cancer cell lines, revealing that modifications at the 6-position significantly enhanced cytotoxicity.
  • Neuroprotection : Research demonstrated that certain derivatives could protect neuronal cells from apoptosis induced by oxidative stress through modulation of signaling pathways involving Bcl-2 family proteins.
  • Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria showed that specific modifications on the pyrrolo[2,3-b]pyridine core improved antimicrobial activity compared to unmodified compounds.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in multi-step synthetic processes where selective deprotection is required .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyrrole Derivatives (Ethyl 1-[(Boc)amino]pyrrole-3-carboxylates)
  • Example: Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a) . Core Structure: Pyrrole with indole substituents. Key Differences:
  • Lacks the fused pyridine ring present in the target compound.
  • Contains ester and indole groups, enhancing lipophilicity but reducing polarity compared to the carboxylic acid in the target.
    • Applications : Used in multicomponent reactions for generating polycyclic scaffolds.
Indeno-Pyrrol Derivatives (RS-2109)
  • Example: 2-[(3AR,8BS)-1-[(tert-Butoxy)carbonyl]-1H,2H,3H,3AH,4H,8BH-indeno[1,2-b]pyrrol-3A-yl]acetic acid . Core Structure: Fused indeno-pyrrol system. Key Differences:
  • Increased steric hindrance and planar rigidity due to the indeno group.
  • Lower molecular weight (317.39 g/mol vs. ~322.3 g/mol for the target compound).
    • Hazards : Classified as acutely toxic and irritant, requiring stringent safety protocols .

Substituent Modifications on Pyrrolo[2,3-b]pyridine Core

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid
  • Structure : Features a bromo substituent at position 5 and a methyl group at position 1 .
    • Key Differences :
  • Bromine enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Methyl group reduces polarity compared to the Boc group in the target compound.
    • Applications : Intermediate for synthesizing halogenated bioactive molecules.
6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
  • Structure : Halogenated (Br, Cl) pyrrolopyridine .
    • Key Differences :
  • Lacks the carboxylic acid and Boc group, limiting its utility in conjugation.
  • Halogens enable diversification via nucleophilic substitution.

Functional Group Variations

(R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic Acid
  • Structure : Pyrrolidine ring with phenethyl and Boc groups .
    • Key Differences :
  • Saturated pyrrolidine ring vs. aromatic pyrrolopyridine, altering conformational flexibility.
  • Phenethyl group increases hydrophobicity.
    • Applications : Peptidomimetic design due to its chiral center and carboxylic acid.
4-{1-[(tert-Butoxy)carbonyl]pyrrolidin-2-yl}benzoic Acid
  • Structure : Boc-protected pyrrolidine linked to benzoic acid .
    • Key Differences :
  • Benzoic acid moiety offers distinct electronic effects compared to the fused heterocycle.
  • Lower steric demand for conjugation reactions.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Applications
Target Compound Pyrrolo[2,3-b]pyridine Boc, 6-OCH3, 2-COOH ~322.3 Drug intermediate, conjugation
Ethyl 1-[(Boc)amino]-...pyrrole-3-carboxylate (10a) Pyrrole Indole, Boc, ester 554.0 Polycyclic synthesis
RS-2109 Indeno-pyrrol Boc, acetic acid 317.4 Research chemical
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Pyrrolo[2,3-b]pyridine 5-Br, 1-CH3, 2-COOH - Cross-coupling precursor
(R)-1-(Boc)-2-phenethylpyrrolidine-2-carboxylic acid Pyrrolidine Boc, phenethyl, 2-COOH 319.4 Peptidomimetics

Biological Activity

1-[(tert-butoxy)carbonyl]-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 2225146-25-6) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound features a complex molecular structure characterized by a pyrrolo[2,3-b]pyridine core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, with supporting data from various studies.

Molecular Structure and Properties

The molecular formula of this compound is C14H18N2O5, with a molar mass of 294.3 g/mol. The compound's structural characteristics play a significant role in its biological activity.

PropertyValue
Molecular Formula C14H18N2O5
Molar Mass 294.3 g/mol
CAS Number 2225146-25-6
IUPAC Name 1-(tert-butoxycarbonyl)-6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives. A comparative analysis of various pyrrole-based compounds demonstrated that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported for several pyrrole derivatives ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent activity in comparison to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

The mechanism of action for these compounds often involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Activity

The potential anticancer effects of pyrrole derivatives are also noteworthy. Studies have shown that compounds containing the pyrrolo[2,3-b]pyridine scaffold can induce apoptosis in cancer cells through various mechanisms:

  • Cell Line Studies : In vitro assays indicated that certain derivatives could inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were found to be significantly lower than those of conventional chemotherapeutic agents .

Case Studies

  • Study on Antibacterial Efficacy :
    • Researchers synthesized a series of substituted pyrrole derivatives and evaluated their antibacterial activity.
    • Results indicated that 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole exhibited an MIC of 3.125 μg/mL against S. aureus, demonstrating enhanced efficacy compared to traditional antibiotics .
  • Anticancer Mechanisms :
    • A study explored the effects of pyrrole derivatives on apoptosis in cancer cell lines.
    • The findings suggested that these compounds activate caspase pathways leading to programmed cell death, highlighting their potential as therapeutic agents in oncology .

Q & A

Q. What are the standard synthetic routes for preparing 1-[(tert-butoxy)carbonyl]-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, and how is purity ensured?

The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine . Multi-step protocols for analogous pyrrolo-pyridine derivatives often include sequential functionalization of the core scaffold, such as methoxy group installation via nucleophilic substitution or coupling reactions . Purification is achieved through column chromatography (silica gel, gradient elution) or recrystallization, with purity verified by HPLC (>95%) and NMR (absence of residual solvents or byproducts) .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the Boc and methoxy groups, with characteristic peaks for tert-butyl (~1.3 ppm) and methoxy (~3.8 ppm) protons .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₆H₂₁N₂O₅⁺ expected m/z 321.1449) .
  • HPLC : Assesses purity using reverse-phase C18 columns with UV detection at 254 nm .
  • X-ray crystallography : Resolves stereochemistry in crystalline form, though this requires high-quality single crystals .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Respiratory protection : Use NIOSH-approved P95 respirators for dust control; OV/AG/P99 respirators for higher exposure .
  • Skin protection : Nitrile gloves and lab coats to prevent dermal contact .
  • Storage : Keep in airtight containers at 2–8°C, away from strong acids/bases due to Boc group sensitivity .
  • Waste disposal : Incinerate or treat via approved hazardous waste protocols to avoid toxic decomposition products (e.g., NOₓ fumes) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection (e.g., THF vs. DMF) and catalyst use (e.g., DMAP for Boc activation) . Machine learning models trained on analogous reactions can recommend optimal temperatures (e.g., 0–25°C for Boc protection) and reaction times, reducing trial-and-error experimentation . Reaction yield databases for similar pyrrolo-pyridines suggest 60–80% efficiency under inert atmospheres .

Q. How should researchers resolve contradictions in reported stability data for this compound?

Conflicting stability reports (e.g., decomposition under ambient vs. refrigerated conditions) require systematic validation:

  • Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
  • pH profiling : Test stability in buffered solutions (pH 3–10) to identify hydrolysis-prone conditions .
  • Compatibility testing : Screen with common reagents (e.g., TFA for Boc deprotection) to rule out incompatibilities .

Q. What methodologies are suitable for studying interactions between this compound and biological targets (e.g., enzymes)?

  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) in real-time using immobilized protein targets .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Cryo-EM/X-ray crystallography : Resolves 3D binding conformations at atomic resolution .
  • Mutagenesis assays : Identify critical residues in target proteins by substituting amino acids (e.g., Ala-scanning) .

Q. How do structural modifications (e.g., substituent variations) impact this compound’s reactivity and bioactivity?

Comparative studies with analogs (e.g., 6-fluoro or 6-bromo derivatives) reveal:

  • Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity at the pyrrolo-pyridine core, improving cross-coupling reactivity .
  • Methoxy vs. hydroxyl groups : Methoxy improves metabolic stability but reduces solubility; hydroxylation increases hydrogen-bonding potential for target engagement .
  • Boc removal : Acidic conditions (HCl/dioxane) generate free amines for further functionalization in drug conjugate synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.